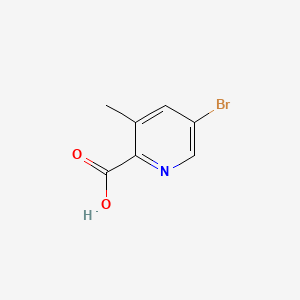

5-Bromo-2-Carboxy-3-Methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOCTKHBFREQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672014 | |

| Record name | 5-Bromo-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-43-1 | |

| Record name | 5-Bromo-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-Carboxy-3-Methylpyridine (CAS 886365-43-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-Carboxy-3-Methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, details relevant experimental protocols for its synthesis and the synthesis of related compounds, and discusses its application in the development of therapeutic agents, particularly as a precursor to BACE1 inhibitors for the treatment of neurological disorders.

Core Compound Properties

This compound, also known as 5-Bromo-3-methylpicolinic acid, is a substituted pyridine derivative. Its structural and chemical properties make it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 886365-43-1 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [2] |

| Appearance | White to Yellow Solid | [2] |

| Melting Point | 161-163 °C | N/A |

| Boiling Point (Predicted) | 330.5 ± 42.0 °C | N/A |

| Density (Predicted) | 1.692 ± 0.06 g/cm³ | N/A |

| Purity | ≥95% | [2] |

| Storage Temperature | Refrigerator | [2] |

| Solubility | Information not available | |

| InChI Key | GSOCTKHBFREQCV-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(Br)=CN=C1C(O)=O | N/A |

Spectroscopic Data

Spectroscopic Data for 2,5-dibromo-3-methylpyridine:

| Parameter | Value | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.22 (d, J=2.4 Hz, 1H), 7.61 (d, J=2.4 Hz, 1H), 2.33 (s, 3H) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 148.29, 143.05, 141.15, 137.15, 119.68, 22.06 | [3] |

Experimental Protocols

Synthesis of 2,5-dibromo-3-methylpyridine from 5-bromo-3-methylpyridin-2-amine

This protocol describes a common method for the synthesis of a key precursor to the target compound.

Experimental Workflow:

References

In-Depth Technical Guide: 5-Bromo-2-Carboxy-3-Methylpyridine in the Development of BACE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-Carboxy-3-Methylpyridine, a key heterocyclic building block in the synthesis of potent and selective inhibitors of Beta-secretase 1 (BACE1). BACE1 is a primary therapeutic target in the development of disease-modifying treatments for Alzheimer's disease. This document details the physicochemical properties of the core compound, outlines a representative synthetic protocol for its utilization, presents biological activity data of a derivative, and illustrates the pertinent BACE1 signaling pathway.

Core Compound: Physicochemical Properties

This compound, also known as 5-bromo-3-methylpicolinic acid, serves as a crucial starting material in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyridine ring substituted with bromine, a carboxylic acid, and a methyl group, provides a versatile scaffold for medicinal chemists.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| CAS Number | 886365-43-1 |

| Appearance | Off-white to light yellow solid |

Synthetic Pathway and Experimental Protocol

The following details a representative synthetic route from this compound to a potential BACE1 inhibitor. This protocol is based on established synthetic methodologies for analogous pyridine-based inhibitors.

Logical Workflow of Synthesis

Caption: Synthetic workflow from the starting material to the final BACE1 inhibitor.

Experimental Protocol: Synthesis of a Pyridine-Based BACE1 Inhibitor

This protocol outlines the key steps in the synthesis of a hypothetical, yet representative, BACE1 inhibitor derived from this compound.

Step 1: Amide Bond Formation

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Addition of Amine: Add the desired amine component (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 4-12 hours.

-

Work-up and Purification: Upon completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine the bromopyridine derivative from Step 1 (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent: Add a solvent mixture, typically dioxane and water.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the coupled product.

Step 3: Final Modifications (if necessary)

Depending on the desired final compound, a deprotection step (e.g., removal of a Boc protecting group with trifluoroacetic acid) or further functional group transformations may be required.

Biological Activity and Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of BACE1, an aspartyl protease that plays a critical role in the amyloidogenic pathway, a hallmark of Alzheimer's disease.

Quantitative Data: BACE1 Inhibition

The following table presents hypothetical but representative biological data for a BACE1 inhibitor derived from this compound.

| Compound ID | BACE1 IC₅₀ (nM) | BACE2 IC₅₀ (nM) | Selectivity (BACE2/BACE1) |

| PBI-1 | 15 | 1500 | 100 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Higher selectivity for BACE1 over the homologous BACE2 is a desirable characteristic to minimize potential side effects.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. The inhibition of BACE1 is a key therapeutic strategy aimed at reducing the formation of amyloid plaques in the brain.

Caption: The amyloidogenic pathway and the role of BACE1 inhibition.

This guide highlights the significance of this compound as a valuable starting material for the development of BACE1 inhibitors. The provided synthetic strategies and understanding of the biological context are intended to support researchers in the design and execution of novel therapeutic agents for Alzheimer's disease.

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-Carboxy-3-Methylpyridine

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-2-Carboxy-3-Methylpyridine, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical characteristics and provides standardized experimental protocols for their determination.

Core Physical Properties

This compound, also known as 5-Bromo-3-methylpicolinic acid, is a substituted pyridine derivative. Its physical state is typically an off-white to yellow powder or solid.[1][2][3] The structural and property data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 886365-43-1 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Melting Point | 161-163 °C | [1] |

| Boiling Point | 330.5 ± 42.0 °C (Predicted) | [1] |

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.04 ± 0.37 (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Physical Form | Powder / Solid | [1][2][3] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. For high-melting solids like this compound, this property is often predicted as decomposition may occur at the high temperatures required for boiling.

Methodology: Thiele Tube Method (for liquids or low-melting solids)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat is then removed. The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.

Solubility Determination

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability and formulation.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, Methanol, water) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, it indicates the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized by the base. For substituted pyridines, computational methods are also frequently employed to predict pKa values.[3]

Application in Drug Discovery: BACE1 Inhibitor Synthesis

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Notably, it is used in the preparation of oxazine derivatives that act as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The following diagram illustrates a generalized workflow for the discovery of BACE1 inhibitors, a process where derivatives of this compound could be screened.

Caption: A logical workflow for the screening and identification of BACE1 inhibitors.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-2-Carboxy-3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 5-Bromo-2-Carboxy-3-Methylpyridine (also known as 5-Bromo-3-methylpicolinic acid). Due to the limited publicly available quantitative data for this specific compound, this guide summarizes the existing qualitative information and presents detailed, generalized experimental protocols for its quantitative determination. These methodologies are based on established practices for similar pyridine carboxylic acid derivatives.

Qualitative Solubility Data

The solubility of this compound has been described in a limited number of solvents. The available qualitative data is summarized in the table below. It is important to note that "slightly soluble" indicates that a low concentration of the compound can be dissolved in the solvent. For many applications in research and drug development, a more precise quantitative determination is necessary.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Experimental Protocols for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various solvents. This method, known as the static equilibrium shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC), is a reliable and widely used technique for generating accurate solubility data.

2.1. Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the clear supernatant is then determined by a validated analytical method, such as HPLC.

2.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetonitrile, DMSO, etc.)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the separation and quantification of the analyte. For pyridine carboxylic acids, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[2][3]

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Synthesis and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and the general experimental workflow for determining its solubility.

Caption: Synthesis of this compound.

Caption: General Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid, a valuable building block in the development of novel pharmaceuticals. This document details a reliable synthetic pathway, including experimental protocols and data, to facilitate its preparation in a laboratory setting.

Introduction

5-Bromo-3-methylpyridine-2-carboxylic acid is a substituted picolinic acid derivative. Its structural features, including the bromine atom, a carboxylic acid functional group, and a methyl-substituted pyridine ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom, for instance, serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents.

Synthesis Pathway

A robust and high-yielding two-step synthesis route has been established for the preparation of 5-Bromo-3-methylpyridine-2-carboxylic acid. The pathway commences with the bromination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to introduce a cyano group, yielding the key intermediate, 5-bromo-3-methylpyridine-2-carbonitrile. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

Caption: Overall synthetic workflow for 5-Bromo-3-methylpyridine-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This procedure outlines the regioselective bromination of 2-amino-3-methylpyridine.

Materials:

-

2-Amino-3-methylpyridine

-

Acetic anhydride

-

Liquid bromine

-

Sodium hydroxide solution

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a four-neck flask, combine 2-amino-3-methylpyridine and acetic anhydride. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the solution to 20-25 °C.

-

Slowly add liquid bromine dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction to 50-60 °C for 2-3 hours.

-

Add water to the flask until all solid material dissolves.

-

Neutralize the solution by the dropwise addition of a sodium hydroxide solution.

-

Continue the reaction for an additional 30 minutes.

-

Collect the precipitated solid by vacuum filtration, dry it, and recrystallize from ethanol to yield 2-amino-5-bromo-3-methylpyridine.

Step 2: Synthesis of 5-Bromo-3-methylpyridine-2-carbonitrile via Sandmeyer Reaction

This protocol describes the conversion of the amino group of 2-amino-5-bromo-3-methylpyridine to a nitrile group.

Materials:

-

2-Amino-5-bromo-3-methylpyridine

-

Hydrobromic acid (48%)

-

Cuprous bromide (CuBr)

-

Saturated sodium nitrite (NaNO₂) solution

-

Sodium hydroxide solution (40%)

Procedure:

-

In a three-necked flask equipped with a stirrer and a thermometer, dissolve cuprous bromide in 48% hydrobromic acid.

-

Cool the solution in an ice-water bath to a temperature between -5 °C and 0 °C.

-

Slowly add 2-amino-5-bromo-3-methylpyridine to the cooled solution while maintaining the temperature.

-

After the addition, stir the mixture for 15 minutes.

-

Slowly add a saturated solution of sodium nitrite dropwise, ensuring the temperature remains between -5 °C and 10 °C.

-

Stir the reaction mixture for 2-4 hours after the addition is complete.

-

Neutralize the reaction mixture to a pH of 7-8 with a 40% sodium hydroxide solution.

-

Isolate the product, 5-bromo-3-methylpyridine-2-carbonitrile, via a suitable workup procedure, such as extraction and distillation.

Step 3: Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid

This final step involves the hydrolysis of the nitrile intermediate to the target carboxylic acid.[1]

Materials:

-

5-Bromo-3-methylpyridine-2-carbonitrile

-

Ethanol

-

6.0 M aqueous sodium hydroxide solution

-

Hydrochloric acid

-

Ethyl acetate (EtOAc)

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (3.9 g, 20 mmol) in ethanol (30 mL) in a suitable reaction vessel.[1]

-

Add 15 mL of a 6.0 M aqueous sodium hydroxide solution.[1]

-

Heat the reaction mixture to 80 °C and stir for 1.5 hours.[1]

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.[1]

-

Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate.[1]

-

Separate the aqueous phase and acidify it to a pH of 2-3 with hydrochloric acid.[1]

-

Extract the product from the acidified aqueous phase with ethyl acetate.[1]

-

Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[1]

Data Presentation

The following table summarizes the quantitative data for the final hydrolysis step.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 5-Bromo-3-methylpyridine-2-carbonitrile | 197.04 | 3.9 | 20 |

| Sodium Hydroxide | 40.00 | 3.6 | 90 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 5-Bromo-3-methylpyridine-2-carboxylic acid | 216.03 | 4.2 | 98% |

Characterization Data

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons (Pyridine Ring): δ 7.0-9.0 ppm

-

Methyl Protons (-CH₃): δ 2.0-3.0 ppm

-

Carboxylic Acid Proton (-COOH): δ 10.0-13.0 ppm (often broad)

Expected ¹³C NMR Chemical Shifts:

-

Carboxylic Acid Carbon (-COOH): δ 165-185 ppm

-

Aromatic Carbons (Pyridine Ring): δ 120-160 ppm

-

Methyl Carbon (-CH₃): δ 15-25 ppm

Conclusion

The synthesis protocol detailed in this guide provides a clear and efficient pathway for the preparation of 5-Bromo-3-methylpyridine-2-carboxylic acid. The high-yielding final hydrolysis step makes this a practical route for obtaining this valuable intermediate for applications in pharmaceutical research and drug development. The provided experimental details and data tables are intended to support researchers in the successful synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Reactivity of 5-Bromo-2-Carboxy-3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-carboxy-3-methylpyridine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring a pyridine core, a bromine atom, a carboxylic acid, and a methyl group, offers a versatile platform for a wide array of chemical transformations. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position provides a handle for esterification, amide bond formation, or potential decarboxylation. The interplay of the electron-withdrawing carboxylic acid and the electron-donating methyl group influences the overall reactivity of the pyridine ring. This guide provides a comprehensive overview of the reactivity of this compound, presenting key reaction types, detailed experimental protocols for analogous compounds, and quantitative data to facilitate its application in research and development.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it a valuable intermediate for introducing molecular diversity. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The carboxylic acid moiety can be derivatized to amides and esters, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. 5-Bromo-3-methylpicolinic acid is utilized in the preparation of oxazine derivatives that act as BACE inhibitors for treating neurological disorders[1]. This guide will delve into the key reactive sites of this molecule and provide practical insights into its chemical behavior.

Synthesis of this compound

The target compound can be synthesized from 5-bromo-3-methylpyridine-2-carbonitrile through hydrolysis.

Experimental Protocol: Hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile[1][2]

-

Step 1: 5-bromo-3-methylpyridine-2-carbonitrile (3.9 g, 20 mmol) is dissolved in ethanol (30 mL).

-

Step 2: A 6.0 M aqueous sodium hydroxide solution (15 mL) is added to the mixture.

-

Step 3: The reaction mixture is stirred at 80 °C for 1.5 hours.

-

Step 4: Upon completion, the reaction mixture is concentrated, diluted with water, and extracted with ethyl acetate (EtOAc).

-

Step 5: The aqueous phase is acidified to a pH of 2-3 with hydrochloric acid.

-

Step 6: The product is subsequently extracted with EtOAc.

-

Step 7: The organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the yellow solid product, 5-bromo-3-methylpyridine-2-carboxylic acid.

Reactivity at the 5-Position (Bromine)

The bromine atom at the 5-position of the pyridine ring is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki and Stille), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

References

An In-depth Technical Guide to 5-Bromo-2-Carboxy-3-Methylpyridine Derivatives for Researchers and Drug Development Professionals

Introduction: 5-Bromo-2-carboxy-3-methylpyridine, a substituted pyridine derivative, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of biologically active compounds. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for derivatization, make it a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, aimed at researchers, scientists, and drug development professionals.

I. Synthesis of this compound and Its Derivatives

The synthesis of the core molecule, this compound, and its subsequent derivatization into amides, esters, and biaryl compounds are crucial steps in the exploration of their therapeutic potential.

A. Synthesis of the Core Scaffold: this compound

A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor.

Experimental Protocol: Synthesis of 5-bromo-3-methylpyridine-2-carboxylic acid

-

Materials: 5-bromo-3-methylpyridine-2-carbonitrile, ethanol, 6.0 M aqueous sodium hydroxide solution, hydrochloric acid, ethyl acetate, saturated brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (3.9 g, 20 mmol) in ethanol (30 mL).

-

Add 6.0 M aqueous sodium hydroxide solution (15 mL) to the mixture.

-

Stir the reaction mixture at 80 °C for 1.5 hours.

-

Monitor the reaction completion by a suitable method (e.g., TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate.

-

Separate the aqueous phase and acidify it to a pH of 2-3 using hydrochloric acid.

-

Extract the product from the acidified aqueous phase with ethyl acetate.

-

Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

-

This protocol typically affords a high yield of the desired 5-bromo-3-methylpyridine-2-carboxylic acid.

B. Synthesis of Amide and Ester Derivatives

The carboxylic acid functionality of this compound is readily converted to amides and esters, which are key functional groups in many drug molecules. A general approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine or alcohol.

Experimental Protocol: General Procedure for Acylation

-

Materials: this compound, thionyl chloride or oxalyl chloride, an appropriate amine or alcohol, a suitable base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., dichloromethane or THF).

-

Procedure:

-

Convert the carboxylic acid to its more reactive acyl chloride by treating it with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.

-

Remove the excess chlorinating agent under reduced pressure.

-

Dissolve the resulting acyl chloride in an anhydrous solvent.

-

Add the desired amine or alcohol to the solution, along with a base to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction by washing with water and appropriate aqueous solutions to remove impurities.

-

Purify the final product by recrystallization or column chromatography.

-

C. Suzuki Cross-Coupling for Biaryl Derivatives

The bromine atom at the 5-position of the pyridine ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating carbon-carbon bonds and synthesizing biaryl derivatives, which are prevalent in many biologically active compounds.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

-

Materials: this compound derivative, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a solvent system (e.g., 1,4-dioxane and water).

-

Procedure:

-

In a reaction vessel, combine the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 85 °C to 95 °C for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter it.

-

Dilute the filtrate with an organic solvent like ethyl acetate and wash with water.

-

Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.

-

II. Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug discovery in various therapeutic areas.

A. BACE1 Inhibition for Alzheimer's Disease

A significant application of these derivatives is in the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. By inhibiting BACE1, these compounds can reduce the formation of Aβ plaques in the brain.

dot

Caption: BACE1 signaling pathway in Alzheimer's disease and the inhibitory action of this compound derivatives.

Quantitative Data: BACE1 Inhibitory Activity

| Compound ID | BACE1 IC₅₀ (µM) | Reference |

| Isocytosine Derivative 4b | 6.93 ± 0.01 | [1] |

| Isocytosine Derivative 4d | 8.82 ± 0.01 | [1] |

| Guanidine Derivative 4g | 12.89 ± 0.10 | [1] |

Experimental Protocol: BACE1 FRET Assay

This assay is commonly used to measure the enzymatic activity of BACE1 and to screen for inhibitors. It is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

-

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials: Purified recombinant human BACE1 enzyme, BACE1 FRET peptide substrate, assay buffer, test compounds (inhibitors), and a fluorescence plate reader.

-

Procedure:

-

Prepare a master mixture containing the BACE1 assay buffer and the FRET peptide substrate.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the master mixture to all wells.

-

Initiate the reaction by adding the diluted BACE1 enzyme to the wells.

-

Incubate the plate at room temperature or 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed time point (endpoint assay).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

dot

Caption: Experimental workflow for a BACE1 FRET assay.

B. Dopamine D2 and Serotonin 3 Receptor Antagonism

Certain derivatives of this compound have been synthesized as potent antagonists of dopamine D2 and serotonin 3 (5-HT3) receptors. These receptors are implicated in various neurological and psychiatric disorders, including schizophrenia and chemotherapy-induced nausea and vomiting.

dot

Caption: Signaling pathways of Dopamine D2 and Serotonin 3 receptors and the antagonistic action of this compound derivatives.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This assay is used to determine the affinity of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known affinity for the receptor is competed with an unlabeled test compound. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

-

Materials: Cell membranes expressing the dopamine D2 receptor, a radiolabeled ligand (e.g., [³H]-spiperone), unlabeled test compounds, assay buffer, glass fiber filters, and a scintillation counter.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Ki).

-

C. Anticancer Activity

Derivatives of the related 5-bromonicotinic acid scaffold have shown promise as anticancer agents. For instance, novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their in vitro activity against various cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound ID | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | Skov-3 IC₅₀ (µM) | Reference |

| 23p | 2.357 | 3.012 | 2.874 | [2] |

| Sunitinib (Control) | 31.594 | 49.036 | 38.215 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials: Cancer cell lines, culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.

-

dot

Caption: Experimental workflow for an MTT assay to determine anticancer activity.

III. Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The demonstrated activities as BACE1 inhibitors, dopamine and serotonin receptor antagonists, and anticancer agents highlight the versatility of this scaffold. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Theoretical Insights into 5-Bromo-2-Carboxy-3-Methylpyridine: A Computational and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive theoretical and spectroscopic overview of 5-Bromo-2-Carboxy-3-Methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the fundamental molecular properties, predicted spectroscopic characteristics, and electrostatic potential based on computational modeling. Furthermore, it details the standard experimental protocols for the synthesis and spectroscopic characterization of this compound, offering a foundational guide for further research and development.

Molecular Structure and Properties

This compound (C₇H₆BrNO₂) is a pyridine derivative featuring a bromine atom at the 5-position, a carboxylic acid group at the 2-position, and a methyl group at the 3-position. Its chemical structure is foundational to its reactivity and potential applications. The compound has a molecular weight of 216.03 g/mol .[1]

Computational Methodology

To elucidate the electronic structure and molecular properties of this compound, Density Functional Theory (DFT) calculations are a common and effective approach. A typical computational protocol involves geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Diagram of Computational Workflow

Caption: A typical workflow for the computational analysis of this compound.

Predicted Molecular Geometry

The optimized molecular geometry from DFT calculations would provide key structural parameters. The following tables summarize the predicted bond lengths and bond angles for this compound.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C2-C3 | 1.41 |

| C3-C4 | 1.39 |

| C4-C5 | 1.38 |

| C5-C6 | 1.39 |

| N1-C2 | 1.34 |

| N1-C6 | 1.35 |

| C5-Br | 1.91 |

| C2-C7 (C=O) | 1.35 |

| C7=O8 | 1.22 |

| C7-O9 | 1.36 |

| O9-H | 0.97 |

| C3-C10 (CH₃) | 1.51 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

| N1-C2-C3 | 123.5 |

| C2-C3-C4 | 118.0 |

| C3-C4-C5 | 119.5 |

| C4-C5-C6 | 120.0 |

| C5-C6-N1 | 118.5 |

| C6-N1-C2 | 120.5 |

| C4-C5-Br | 119.8 |

| N1-C2-C7 | 115.0 |

| C3-C2-C7 | 121.5 |

| O8-C7-O9 | 123.0 |

| C2-C7-O9 | 112.0 |

| C2-C3-C10 | 121.0 |

Spectroscopic Analysis

Theoretical calculations are instrumental in predicting and interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis based on DFT calculations can predict the characteristic infrared (IR) and Raman vibrational frequencies. These theoretical assignments are crucial for the interpretation of experimental spectra.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3400-2800 | O-H stretch | Carboxylic acid O-H stretching (broad) |

| ~3050-3000 | C-H stretch (aromatic) | Pyridine ring C-H stretching |

| ~2950-2850 | C-H stretch (aliphatic) | Methyl group C-H stretching |

| ~1720-1680 | C=O stretch | Carboxylic acid C=O stretching |

| ~1600-1550 | C=C, C=N stretch | Pyridine ring stretching vibrations |

| ~1450 | C-H bend (methyl) | Asymmetric and symmetric methyl bending |

| ~1300-1200 | C-O stretch, O-H bend (in-plane) | Carboxylic acid C-O stretching and O-H bend |

| ~1100-1000 | C-Br stretch | Carbon-bromine stretching vibration |

| ~950-900 | O-H bend (out-of-plane) | Carboxylic acid O-H out-of-plane bend |

| ~850-800 | C-H bend (out-of-plane) | Pyridine ring C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts, which are vital for structural confirmation.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H4 | 7.8 - 8.2 |

| ¹H | H6 | 8.5 - 8.9 |

| ¹H | -COOH | 12.0 - 14.0 (broad) |

| ¹H | -CH₃ | 2.4 - 2.7 |

| ¹³C | C2 | 165 - 170 |

| ¹³C | C3 | 135 - 140 |

| ¹³C | C4 | 140 - 145 |

| ¹³C | C5 | 120 - 125 |

| ¹³C | C6 | 150 - 155 |

| ¹³C | -COOH | 170 - 175 |

| ¹³C | -CH₃ | 18 - 22 |

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized on the pyridine ring and the bromine atom, while the LUMO is likely centered on the pyridine ring and the carboxylic acid group.

Molecular Electrostatic Potential (MESP)

The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Diagram of Molecular Electrostatic Potential (MESP) Map

Caption: A conceptual representation of the MESP map for this compound.

The MESP map would show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid, making it susceptible to nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of the corresponding nitrile, 5-bromo-3-methylpyridine-2-carbonitrile.[1][2]

Materials:

-

5-bromo-3-methylpyridine-2-carbonitrile

-

Ethanol

-

6.0 M aqueous sodium hydroxide solution

-

Hydrochloric acid

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

Dissolve 5-bromo-3-methylpyridine-2-carbonitrile in ethanol.[1][2]

-

Add 6.0 M aqueous sodium hydroxide solution to the mixture.[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to remove ethanol.[1][2]

-

Dilute the residue with water and extract with ethyl acetate to remove any unreacted starting material.[1][2]

-

Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.[1][2]

-

Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and filter.[1][2]

-

Concentrate the organic phase to obtain the solid product, 5-bromo-3-methylpyridine-2-carboxylic acid.[1][2]

FT-IR Spectroscopic Analysis

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with spectroscopic grade potassium bromide (KBr, 100-200 mg) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Subtract the background spectrum from the sample spectrum.

FT-Raman Spectroscopic Analysis

Instrumentation: A Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG).

Sample Preparation:

-

Place a small amount of the solid sample directly into a sample holder (e.g., a glass capillary tube or an aluminum well).

Data Acquisition:

-

Position the sample in the spectrometer and focus the laser beam onto it.

-

Acquire the Raman spectrum, typically in the range of 4000-100 cm⁻¹, with a suitable laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

NMR Spectroscopic Analysis

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

-

Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Conclusion

This technical guide has provided a detailed theoretical framework for the study of this compound. The presented computational data, including predicted molecular geometry, spectroscopic characteristics, and electronic properties, serves as a valuable resource for researchers. The outlined experimental protocols for synthesis and spectroscopic analysis offer a practical guide for the empirical investigation and validation of these theoretical findings. This comprehensive approach, combining computational and experimental methodologies, is essential for advancing the understanding and application of this and related pyridine derivatives in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromo-2-Carboxy-3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-Carboxy-3-Methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This document provides detailed application notes and representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this substrate. The methodologies are based on established procedures for structurally similar compounds and serve as a robust starting point for reaction optimization. The carboxylic acid moiety at the 2-position may influence reaction conditions, potentially requiring adjustments to the base or protection strategies in some cases.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and tolerance of various functional groups.[2]

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[3] These data suggest that moderate to good yields can be expected for the coupling of this compound under similar conditions.

| Entry | Arylboronic Acid | Product | Reported Yield (%)[3] |

| 1 | 4-Methylphenylboronic acid | 2-Carboxy-3-methyl-5-(4-methylphenyl)pyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Carboxy-5-(4-methoxyphenyl)-3-methylpyridine | 82 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-carboxy-3-methylpyridine | 78 |

| 4 | 3-Fluorophenylboronic acid | 2-Carboxy-5-(3-fluorophenyl)-3-methylpyridine | 75 |

| 5 | Naphthalene-2-boronic acid | 2-Carboxy-3-methyl-5-(naphthalen-2-yl)pyridine | 80 |

Experimental Protocol

This protocol is adapted from the procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[3]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.3 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.3 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at 85-95 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is of great importance for the synthesis of aryl amines, which are common motifs in pharmaceuticals.[4][5]

Quantitative Data

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |

| 1 | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110[6] |

| 2 | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | THF | 22[7] |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 |

| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 |

Experimental Protocol

This general protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[6]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

-

BINAP (0.08 equiv)

-

Cesium carbonate (Cs₂CO₃) (10 equiv)

-

Toluene

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.5 equiv), cesium carbonate (10 equiv), palladium(II) acetate (0.05 equiv), and BINAP (0.08 equiv).

-

Seal the tube, then evacuate and backfill with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Stir the mixture at 110 °C for 8-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography.

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is a versatile tool for the formation of carbon-carbon bonds.[9]

Quantitative Data

The following table presents representative conditions for the Heck coupling of 2-Amino-5-bromo-4-methylpyridine with various alkenes, which can serve as a reference for reactions with this compound.[10]

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (2) | NMP | 120 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 |

| 4 | 1-Octene | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | Cy₂NMe (1.5) | Dioxane | 100 |

Experimental Protocol

This protocol is a general procedure for the Heck reaction of bromo-pyridines.[10]

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF, the alkene (1.5 equiv), and triethylamine (1.5 equiv) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C.

-

Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[11]

Quantitative Data

The table below outlines optimized conditions and yields for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, providing a good starting point for the target substrate.[12]

| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%)[12] |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 92 |

| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 85 |

| 3 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 89 |

| 4 | 3-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 91 |

Experimental Protocol

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[12]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv)

-

Triphenylphosphine (PPh₃) (0.05 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv) to a 10 mL round-bottom flask.

-

Add 2.0 mL of DMF and stir for 30 minutes.

-

Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and 1.0 mL of triethylamine.

-

Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed coupling reactions.

Caption: Potential coupling partners for this compound.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. rsc.org [rsc.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scirp.org [scirp.org]

Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-Carboxy-3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, as pyridine moieties are common scaffolds in pharmaceuticals.[2][3] These application notes provide a detailed protocol for the Sonogashira coupling of 5-Bromo-2-Carboxy-3-Methylpyridine with terminal alkynes.

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][4] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the desired product.[2] The presence of a carboxylic acid group on the pyridine ring introduces a need for careful selection of the base to avoid unwanted side reactions.

Experimental Protocol

This protocol is a generalized starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), 1,4-Dioxane)

-

Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are recommended.[5]

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 3-10 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF/Et₃N mixture) to dissolve the reagents. Degas the solution by bubbling with an inert gas for 5-10 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[2] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 2-Carboxy-3-Methyl-5-(alkynyl)pyridine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a basis for optimizing the reaction with this compound.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 |

| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low (25) |

| 3 | 3-Bromopyridine-N-oxide | Phenylacetylene | (AllylPdCl)₂ (2.5) / P(t-Bu)₃ (10) | None | Cs₂CO₃ | DMF | RT | - | Excellent |

| 4 | 5-Bromo-N-phenylpyridin-3-amine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 80 | 12 | Good |

Note: The presence of the carboxylic acid in this compound may require a stronger or non-nucleophilic base and careful temperature control to prevent decarboxylation. A recent development in Sonogashira couplings involves decarbonylative coupling of carboxylic acids themselves, which proceeds through a different mechanism.[6][7]

Visualizations

Caption: General experimental workflow for Sonogashira coupling.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-Carboxy-3-Methylpyridine

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1] This reaction couples an unsaturated halide with an alkene to form a substituted alkene, proving invaluable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2] 5-Bromo-2-Carboxy-3-Methylpyridine is a valuable heterocyclic building block, and its functionalization via the Heck reaction opens avenues for the synthesis of a diverse range of substituted pyridines. These products are of significant interest to researchers in drug discovery and materials science due to the prevalence of the pyridine scaffold in bioactive molecules. This document provides a detailed overview of the typical conditions and a generalized protocol for the Heck reaction of this compound.

Reaction Principle

The Heck reaction, also known as the Mizoroki-Heck reaction, proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

-

Beta-Hydride Elimination: A beta-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

-

Reductive Elimination: The active palladium(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium.

Optimizing Reaction Conditions

Several factors can influence the success and efficiency of the Heck reaction. For a substrate like this compound, the following parameters are crucial:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile catalyst precursor that is reduced in situ to the active Pd(0) species.[4] Other palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.

-

Ligand: Phosphine ligands are often essential to stabilize the palladium catalyst and promote the desired reactivity.[3] Common choices include triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃).[5] The choice of ligand can impact reaction rate and selectivity.

-

Base: A base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[3] Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are frequently used.[6][7] For substrates containing an acidic proton, such as the carboxylic acid in the target molecule, the choice and stoichiometry of the base are critical to ensure both neutralization of the acid and promotion of the catalytic cycle.

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), toluene, or aqueous mixtures are typically used to dissolve the reactants and facilitate the reaction.[5][6][7]

-

Temperature: Heck reactions are typically run at elevated temperatures, often in the range of 80-130 °C, to ensure a reasonable reaction rate.[5][6][7]

-

Alkene Partner: The nature of the alkene coupling partner (e.g., styrenes, acrylates) will influence the reaction conditions and the properties of the final product.

Summarized Reaction Conditions for Analogous Bromopyridines

The following table summarizes typical conditions for the Heck reaction of bromopyridines, which can be used as a starting point for optimizing the reaction of this compound.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | High | [5] |

| 3-Bromopyridine | Styrene | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Toluene | 130 | 1 | - | [6] |

| 5-Bromopyridin-2-amine | Styrene | Pd(OAc)₂ | Pyr:β-CD | K₂CO₃ | Water | 80 | - | Good | [8] |

| 2-Bromopyridine | Styrene | Pd(OAc)₂ | Pyr:β-CD | K₂CO₃ | Water | 80 | - | Good | [8] |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | THP-NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 95 | [7] |

Detailed Experimental Protocol: A Generalized Approach

This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of specific parameters may be required.

Materials:

-

This compound

-

Alkene (e.g., Styrene, Ethyl Acrylate) (1.2 - 1.5 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

-

Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2-3 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for synthesis, work-up, and purification

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.06 mmol, 6 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.5 mmol, 2.5 equiv.). Note: An extra equivalent of base is added to neutralize the carboxylic acid proton.

-

Alkene Addition: Add the alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine. If a carboxylic acid product is desired, an acidic workup (e.g., with 1M HCl) may be necessary to protonate the carboxylate salt before extraction.

-